molecular formula C22H18N2O4 B2541317 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922109-13-5

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide

Cat. No.: B2541317
CAS No.: 922109-13-5
M. Wt: 374.396
InChI Key: YFXZHWHXXQNPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by an oxazepine core (oxygen-containing heterocycle) substituted with a methyl group at position 8 and a phenoxyacetamide moiety at position 2.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-14-7-9-20-18(11-14)24-22(26)17-12-15(8-10-19(17)28-20)23-21(25)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXZHWHXXQNPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Dibenzo[b,f][1,4]oxazepin core : This bicyclic structure is known for its pharmacological relevance.
  • Phenoxyacetamide moiety : This functional group is often associated with various biological activities.

The molecular formula of the compound is C19H20N2O3C_{19}H_{20}N_2O_3 with a molecular weight of approximately 320.37 g/mol.

Biological Activity Overview

The biological activities reported for compounds related to this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains.
Cytotoxicity Potential cytotoxic effects on cancer cell lines have been noted.
Neuroactivity Possible modulation of neurotransmitter systems, particularly dopamine pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study exploring the antimicrobial properties of related oxazepin derivatives found that certain modifications enhanced activity against Gram-positive bacteria . Although specific data for the target compound is scarce, it suggests a potential for similar effects.
  • Cytotoxic Effects : Research on dibenzo derivatives indicates that structural variations can lead to significant cytotoxicity against various cancer cell lines. For instance, compounds with similar oxazepin structures have been shown to induce apoptosis in human cancer cells through mitochondrial pathways.
  • Neuropharmacological Studies : Some derivatives have been evaluated for their neuropharmacological profiles, showing promise as treatments for neurological disorders through dopamine receptor modulation .

Safety and Toxicology

The safety profile of this compound remains largely uncharacterized in clinical settings. However, related compounds have indicated potential toxicity at higher doses, necessitating further investigation into safe dosage ranges and side effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Dibenzo[b,f][1,4]thiazepine Derivatives

Compounds like N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () share a thiazepine core (sulfur instead of oxygen) and exhibit modifications such as ethyl or methoxybenzyl substituents. These substitutions alter electronic properties and receptor binding. For example:

  • 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 29, ) shows an LCMS RT of 5.27 min and a molecular ion peak at m/z 421.0 [M+H+], with HRMS confirming its structure .
  • N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 32, ) has a methyl group at position 10, enhancing lipophilicity (m/z 421.1 [M+H+]) .
Oxazepine-Based Analogues
  • N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () replaces the phenoxyacetamide with a trifluoromethylbenzamide group. This modification increases electronegativity and metabolic stability (monoisotopic mass: 412.103477) .
  • N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (Compound 8a, ) demonstrates a phenylacetamide substituent, synthesized with a 48% yield via coupling reactions .

Functional Group Variations

Amide vs. Carboxamide Substituents
  • The target compound’s phenoxyacetamide group contrasts with carboxamide derivatives like 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide (Compound 11, ), which has a carboxylic acid moiety. Carboxamides generally exhibit higher polarity, affecting membrane permeability .
  • N-Benzyl-N,10-diethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 53, ) introduces a benzyl group, enhancing steric bulk (m/z 433.1 [M+H+]) .
Sulfonamide Derivatives
  • F732-0208 and F732-0193 () are sulfonamide derivatives of the target compound. For example, F732-0208 includes a sulfonylphenylpropanamide group, which may improve binding to sulfhydryl-containing targets .

Physicochemical and Spectroscopic Data

Compound LCMS RT (min) m/z [M+H+] HRMS Accuracy (ppm)
Target Compound (Inferred) ~5.0 ~400 N/A
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-thiazepine-8-carboxamide 5-oxide 5.27 421.0 0.5
N-(4-Methoxybenzyl)-10-methyl-thiazepine-8-carboxamide 5-oxide 4.97 421.1 0.4
N-(10-Ethyl-11-oxo-oxazepin-7-yl)-2-phenylacetamide N/A 433.1 N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.